3-Methoxyphenylacetic acid
Overview
Description
3-Methoxyphenylacetic acid is a monocarboxylic acid . It is a derivative of m-hydroxyphenylacetic acid (m-OHPAA) and is used to develop a toxin-mediated bioassay for resistance to rhizoctonia root rot .
Synthesis Analysis
The synthesis of 3-Methoxyphenylacetic acid can be achieved through the Friedel-Crafts reaction between 3-methoxyphenol and acetic anhydride in an organic solvent . Another method involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid .Molecular Structure Analysis
The molecular formula of 3-Methoxyphenylacetic acid is C9H10O3 . Its molecular weight is 166.17 . The structure of this compound has been confirmed using thin layer chromatography (TLC), high performance liquid chromatography (HPLC), IR and NMR spectra .Chemical Reactions Analysis
3-Methoxyphenylacetic acid is a molecule that belongs to the class of fatty acids . It can be synthesized by the Friedel-Crafts reaction between 3-methoxyphenol and acetic anhydride in an organic solvent .Physical And Chemical Properties Analysis
3-Methoxyphenylacetic acid is an off-white solid . It has a melting point of 65-69 °C (lit.) . It is slightly soluble in water .Scientific Research Applications
1. Phytotoxin in Plant Pathology
- Summary of Application: 3-Methoxyphenylacetic acid (3-MOPAA) has been identified as a phytotoxin produced by Rhizoctonia solani AG-3 TB, a fungus that causes serious harm to the quality and yield of tobacco .
- Methods of Application: The potential phytotoxin produced by R. solani AG-3 TB was purified and identified using thin layer chromatography (TLC), high performance liquid chromatography (HPLC), infrared absorption spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR) .
- Results: The exogenous purified compound 3-MOPAA was tested and found to cause necrosis in tobacco leaves .
2. Estimation of Homovanillic Acid in Neurobiology
- Summary of Application: A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) has been developed and applied to normal brain tissue .
- Methods of Application: The method involves the use of fluorescence spectroscopy to estimate the concentration of homovanillic acid in the brain tissue .
- Results: The presence of homovanillic acid in the caudate nucleus of normal animals of several species has been demonstrated .
3. Chiral Shift Reagent in Pharmaceutical Analysis
- Summary of Application: ®- (-)-α-methoxy phenyl acetic acid has been evaluated as a chiral shift reagent for resolution and determination of R and S enantiomers of modafinil in bulk drugs and formulations .
- Methods of Application: The method involves the use of 1H NMR spectroscopy for the resolution and determination of the enantiomers .
- Results: The results of this application were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-(3-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGPZHPSIPPYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170865 | |
Record name | 3-Methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3-Methoxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19919 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000534 [mmHg] | |
Record name | 3-Methoxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19919 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methoxyphenylacetic acid | |
CAS RN |
1798-09-0 | |
Record name | (3-Methoxyphenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHOXYBENZENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25XLO0T6MY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Methoxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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